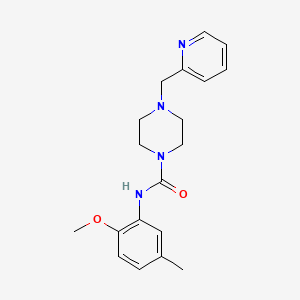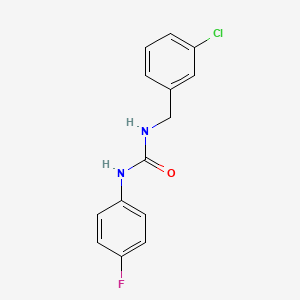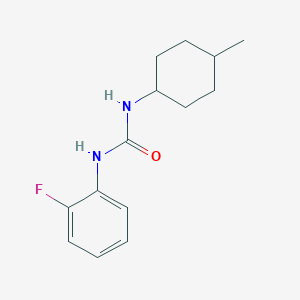![molecular formula C17H15Cl2N3S B4285288 3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285288.png)
3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
Descripción general
Descripción
3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole, commonly referred to as DMMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of DMMT is not fully understood, but studies have suggested that it acts through multiple pathways. DMMT has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, DMMT has been found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. Furthermore, DMMT has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
DMMT has been shown to have several biochemical and physiological effects. Studies have shown that DMMT can modulate the activity of various enzymes, including phosphodiesterase, lipoxygenase, and cyclooxygenase. Additionally, DMMT has been found to affect the levels of various neurotransmitters, including dopamine, serotonin, and noradrenaline. Furthermore, DMMT has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMMT in lab experiments is its potent biological activity, which allows for the evaluation of its therapeutic potential. Additionally, DMMT is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one limitation of using DMMT in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for research on DMMT. One area of interest is the development of novel derivatives of DMMT with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of DMMT and its potential interactions with other drugs. Furthermore, studies are needed to evaluate the safety and efficacy of DMMT in preclinical and clinical trials for various therapeutic applications.
Aplicaciones Científicas De Investigación
DMMT has been studied for its potential therapeutic applications in various areas of medicine, including cancer, inflammation, and infectious diseases. Studies have shown that DMMT exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, DMMT has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, DMMT has shown promising results as an antimicrobial agent against various bacterial and fungal strains.
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3S/c1-11-3-5-12(6-4-11)10-23-17-21-20-16(22(17)2)13-7-8-14(18)15(19)9-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEXPJACYGEVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285208.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285214.png)



![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4285242.png)

![3-[(3-bromobenzyl)thio]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4285260.png)
![3-[(3-bromobenzyl)thio]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4285261.png)
![4-ethyl-3-[(3-methylbenzyl)thio]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285266.png)
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285270.png)
![3-(4-chlorobenzyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B4285292.png)
![3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4285304.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285309.png)